N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Overview
Description
N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide: is a complex organic compound that features a unique structure combining an adamantane core with an oxadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available precursors. The adamantane core can be functionalized through radical or carbocation intermediates, which are known for their stability and reactivity . The oxadiazole ring is often introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The methoxyphenyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the oxadiazole ring would yield an amine derivative .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is investigated for its potential as a drug candidate. Its structure suggests it may interact with biological targets in a specific manner, potentially leading to new treatments for diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The adamantane core provides rigidity, while the oxadiazole ring and methoxyphenyl group offer sites for hydrogen bonding and other interactions .
Comparison with Similar Compounds
Adamantane derivatives: These compounds share the adamantane core and are known for their stability and unique reactivity.
Oxadiazole derivatives: Compounds with the oxadiazole ring are often used in medicinal chemistry for their biological activity.
Methoxyphenyl derivatives: These compounds are known for their potential as intermediates in the synthesis of pharmaceuticals.
Uniqueness: N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is unique due to the combination of these three structural motifs, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(2-adamantyl)-3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-22(16-5-3-2-4-6-16)23-26-25-20(29-23)8-7-19(27)24-21-17-10-14-9-15(12-17)13-18(21)11-14/h2-6,14-15,17-18,21-22H,7-13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJYNYLCBDYPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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